

Use of "2-Amino-2-(pyridin-2-YL)acetic acid" in asymmetric catalysis

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Compound of Interest

Compound Name: 2-Amino-2-(pyridin-2-YL)acetic acid

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Application Notes and Protocols for Asymmetric Catalysis

Topic: Use of "2-Amino-2-(pyridin-2-YL)acetic acid" in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While "2-Amino-2-(pyridin-2-YL)acetic acid" is not extensively documented as a direct catalyst, its structure as a chiral α -amino acid makes it an excellent candidate for derivatization into a chiral ligand for asymmetric transition-metal catalysis. This document outlines a representative application of a Schiff base derivative of (S)-**2-Amino-2-(pyridin-2-YL)acetic acid** as a chiral auxiliary in the nickel(II)-catalyzed asymmetric synthesis of non-proteinogenic α -amino acids. This method is based on the well-established Belokon's approach for the asymmetric alkylation of a glycine Schiff base nickel(II) complex.^{[1][2]}

The core principle involves the formation of a square-planar nickel(II) complex incorporating a chiral Schiff base ligand derived from (S)-**2-Amino-2-(pyridin-2-YL)acetic acid** and 2-benzoylpyridine. This complex serves as a chiral template to control the stereochemistry of the alkylation of a coordinated glycine molecule. Subsequent hydrolysis of the alkylated complex

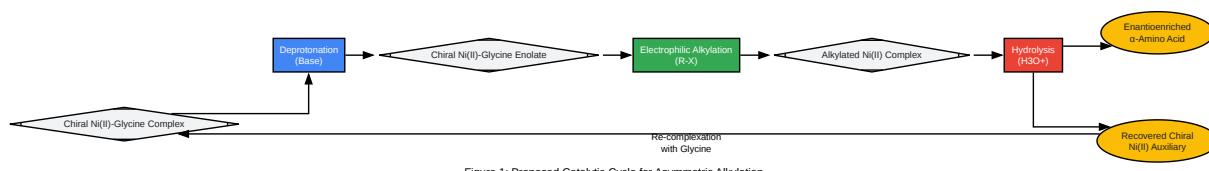
yields the desired enantiomerically enriched α -amino acid, and the chiral auxiliary can potentially be recovered and reused.[1]

Application 1: Asymmetric Synthesis of α -Alkyl Amino Acids via Alkylation of a Chiral Nickel(II) Complex

This protocol describes the use of a chiral nickel(II) complex, derived from (S)-2-Amino-2-(pyridin-2-YL)acetic acid, to synthesize various enantiomerically enriched α -alkyl amino acids through the asymmetric alkylation of a glycine enolate equivalent.

Catalytic Cycle and Reaction Mechanism

The proposed catalytic cycle involves the formation of a chiral nickel(II) complex which, upon deprotonation, generates a nucleophilic glycine enolate. This enolate then reacts with an alkyl halide. The stereochemical outcome of the alkylation is directed by the chiral ligand.



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Caption: Figure 1: Proposed Catalytic Cycle for Asymmetric Alkylation.

Quantitative Data Summary

The following table summarizes representative yields and enantioselectivities for the asymmetric synthesis of various α -amino acids using a chiral nickel(II) Schiff base complex derived from a proline auxiliary, which is expected to be analogous to the performance of a pyridinyl amino acid-derived ligand.[1][3][4]

Entry	Alkyl Halide (R-X)	Product (α -Amino Acid)	Yield (%)	Diastereomeric Ratio (d.r.)	Enantiomeric Excess (ee, %)
1	Benzyl bromide	Phenylalanine	85	>95:5	>98
2	Allyl bromide	Allylglycine	90	>95:5	>98
3	Ethyl iodide	α -Aminobutyric acid	78	>95:5	>97
4	Isopropyl iodide	Valine	65	>90:10	>95
5	Propargyl bromide	Propargylglycine	88	>95:5	>98

Experimental Protocols

Protocol 1: Synthesis of the Chiral Schiff Base Ligand

This protocol details the synthesis of the chiral Schiff base ligand from **(S)-2-Amino-2-(pyridin-2-YL)acetic acid** and 2-benzoylpyridine.

Materials:

- **(S)-2-Amino-2-(pyridin-2-YL)acetic acid**
- 2-Benzoylpyridine
- Methanol (anhydrous)
- Triethylamine
- Molecular sieves (4 Å)

Procedure:

- To a solution of **(S)-2-Amino-2-(pyridin-2-YL)acetic acid** (1.0 eq) in anhydrous methanol, add triethylamine (1.1 eq).
- Add 2-benzoylpyridine (1.0 eq) to the solution.
- Add activated 4 Å molecular sieves.
- Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the chiral Schiff base ligand.

Protocol 2: Formation of the Chiral Nickel(II)-Glycine Complex

This protocol describes the in-situ formation of the active chiral nickel(II)-glycine complex.

Materials:

- Chiral Schiff base ligand (from Protocol 1)
- Nickel(II) nitrate hexahydrate
- Glycine
- Potassium hydroxide
- Methanol

Procedure:

- Dissolve the chiral Schiff base ligand (1.0 eq) and glycine (1.0 eq) in methanol.
- Add a solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol to the mixture.
- Slowly add a solution of potassium hydroxide (2.0 eq) in methanol.
- Stir the resulting deep red solution at 60 °C for 1 hour.
- The chiral nickel(II)-glycine complex is formed in situ and can be used directly for the alkylation step.

Protocol 3: Asymmetric Alkylation

This protocol details the asymmetric alkylation of the chiral nickel(II)-glycine complex.

Materials:

- Chiral nickel(II)-glycine complex solution (from Protocol 2)
- Alkyl halide (e.g., benzyl bromide, 1.2 eq)
- Potassium hydroxide (powdered, 2.0 eq)
- N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

- Cool the methanolic solution of the chiral nickel(II)-glycine complex to 0 °C.
- Add powdered potassium hydroxide.
- Add the alkyl halide dropwise over 10 minutes.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with water and extract the product with dichloromethane.

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting diastereomeric mixture of the alkylated complex can be purified by column chromatography.

Protocol 4: Decomplexation and Isolation of the α -Amino Acid

This protocol describes the hydrolysis of the alkylated nickel(II) complex to release the enantiomerically enriched α -amino acid.

Materials:

- Alkylated nickel(II) complex (from Protocol 3)
- Hydrochloric acid (2 M)
- Diethyl ether
- Dowex 50WX8 ion-exchange resin

Procedure:

- Suspend the purified alkylated nickel(II) complex in 2 M hydrochloric acid.
- Stir the mixture vigorously at room temperature for 4 hours.
- Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.
- Adjust the pH of the aqueous layer to 7 with a suitable base (e.g., 2 M NaOH).
- Purify the crude amino acid by ion-exchange chromatography using Dowex 50WX8 resin.
- Elute the amino acid with an aqueous ammonia solution.
- Lyophilize the eluate to obtain the pure, enantiomerically enriched α -amino acid.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the asymmetric synthesis of α -amino acids using the chiral nickel(II) complex.

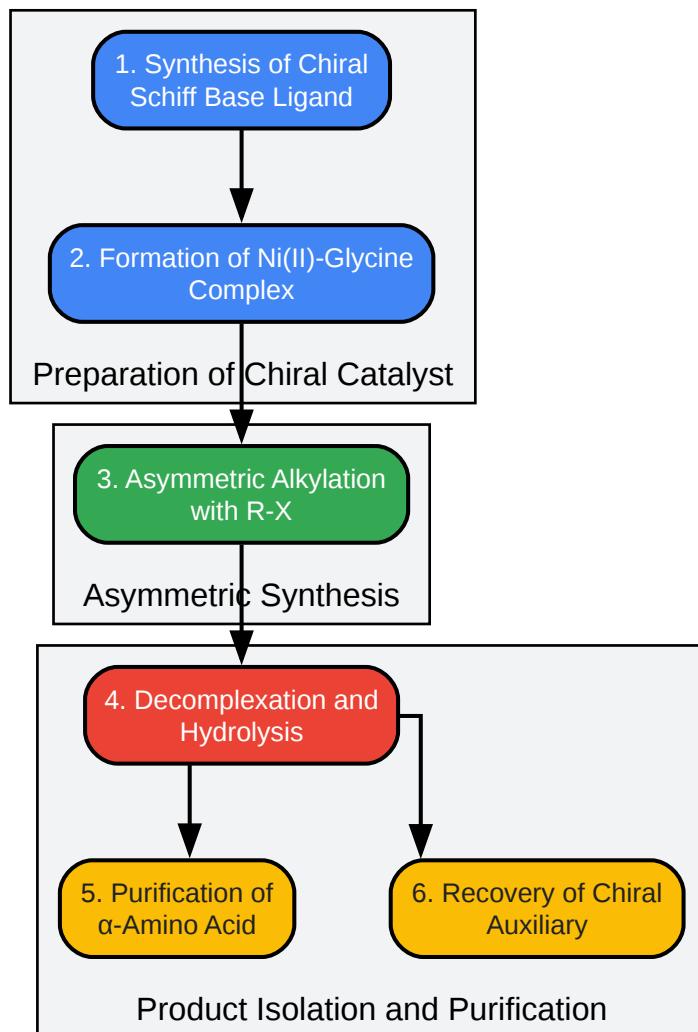


Figure 2: Workflow for Asymmetric Amino Acid Synthesis

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Caption: Figure 2: Workflow for Asymmetric Amino Acid Synthesis.

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References

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